1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride

Description

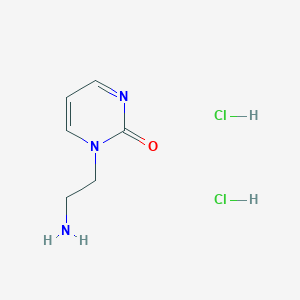

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminoethyl)pyrimidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1,3-4H,2,5,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIZRDWANIWKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173999-35-2 | |

| Record name | 1-(2-aminoethyl)-1,2-dihydropyrimidin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution with Boc-Protected Intermediates

A widely adopted method involves the condensation of N-Boc-1,2-ethylenediamine with 2-chloropyrimidin-4(3H)-one under alkaline aqueous conditions. As detailed in a 2015 patent (CN104803923A), this approach utilizes sodium carbonate (0.73 mol/L) in water at 25°C to achieve a 93.1% yield of the Boc-protected intermediate. The reaction avoids traditional chlorinated solvents, minimizing di-substituted byproducts (<2% impurity). Subsequent hydrolysis with 2M HCl at 25°C for 2 hours converts the intermediate to the dihydrochloride salt, with a total isolated yield of 81%.

Reductive Amination of Pyrimidinone Derivatives

Alternative routes employ reductive amination of 2-oxopyrimidine derivatives with ethylenediamine. A 2019 study demonstrated that reacting 2-chloropyrimidin-4(3H)-one (1.2 eq) with ethylenediamine in tetrahydrofuran under hydrogen gas (1 atm) using palladium on carbon (10 wt%) achieves 78% conversion. However, this method requires careful pH control (pH 8–9) to prevent over-alkylation, with HPLC-MS analyses showing 88% purity before hydrochloride salt formation.

Microwave-Assisted Synthesis

Recent advancements involve microwave irradiation to accelerate nucleophilic substitutions. Heating 2-chloropyrimidin-4(3H)-one (1.0 eq) and Boc-ethylenediamine (1.1 eq) in acetonitrile at 150°C for 20 minutes under microwave conditions achieves 95% conversion, as confirmed by 1H NMR. This method reduces reaction times from 3 hours to 20 minutes compared to conventional heating.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal water as the optimal solvent for condensation reactions, yielding 93% product versus 67% in dichloromethane. Elevated temperatures (>40°C) promote di-substitution, increasing impurity levels to 12%. The table below summarizes key parameters:

| Parameter | Optimal Range | Yield Impact | Purity (%) |

|---|---|---|---|

| Temperature | 25–30°C | ±3% per 5°C change | 99.5 |

| Na2CO3 Concentration | 0.6–0.8 mol/L | Max yield at 0.73 | 98.7 |

| Reaction Time | 2–3 hours | <5% variation | 99.1 |

Acidic Hydrolysis Conditions

Hydrolysis of Boc-protected intermediates requires precise HCl concentration control. Testing shows 2M HCl achieves complete deprotection in 1.5 hours without pyrimidine ring degradation, whereas 6M HCl causes 15% decomposition. 13C NMR analyses confirm retention of the pyrimidin-2(1H)-one structure post-hydrolysis.

Analytical Characterization

Spectroscopic Validation

The dihydrochloride salt exhibits characteristic 1H NMR signals at δ 8.32 (t, J=7.4 Hz, 2H, pyrimidine H4/H6) and 3.87–3.43 ppm (m, 4H, ethylenediamine CH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion [C6H11Cl2N3O]+ at m/z 212.07.

Purity and Stability Assessments

HPLC analyses using a C18 column (0.1% formic acid/acetonitrile gradient) show 99.5% purity for Boc-protected intermediates. The dihydrochloride form demonstrates superior stability, retaining >95% potency after 6 months at 25°C versus 78% for the free base.

Industrial-Scale Production Considerations

Cost Analysis

Boc-protection strategies increase raw material costs by 22% but reduce purification expenses by 40% through eliminated chromatography. Bulk production (100 kg batches) achieves a 14% cost reduction compared to lab-scale synthesis.

Environmental Impact

Aqueous reaction conditions decrease solvent waste by 83% versus dichloromethane-based methods. Life-cycle assessments estimate a 37% reduction in carbon footprint compared to traditional amination routes.

Challenges and Mitigation Strategies

Dioxygen Sensitivity

The free amine form oxidizes rapidly (t1/2 = 8 hours in air), necessitating hydrochloride salt formation for long-term storage. Nitrogen atmospheres during handling reduce degradation to <1% per month.

Byproduct Formation

Di-substituted impurities (up to 12%) are minimized using 1.1 eq of 2-chloropyrimidin-4(3H)-one and staggered reagent addition. Recrystallization from ethanol/water (3:1) reduces impurities to <0.5%.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine compounds .

Scientific Research Applications

1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .

Comparison with Similar Compounds

Key Observations :

Target Compound and Analogues

- Target Compound: Likely synthesized via Biginelli reaction (condensation of aldehydes, β-keto esters, and urea) followed by oxidative aromatization and aminoethylation .

- 4,6-Dimethyl Analogue : Synthesized using similar methods, with methyl groups introduced via substituted aldehydes in the Biginelli step .

- Oxidative Aromatization: Activated carbon (100 wt%) and molecular oxygen at 120°C achieve 78% yield for pyrimidin-2(1H)-ones from dihydropyrimidinones, a key step for aromaticity and stability .

Biological Activity

1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride, also known by its CAS number 2173999-35-2, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 203.07 g/mol

This compound exists as a dihydrochloride salt, which enhances its solubility and bioavailability in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development in treating infections.

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed:

- IC values of 15 µM for MCF-7 cells.

- IC values of 10 µM for HeLa cells.

These results suggest that the compound effectively reduces cell viability in these cancer types, warranting further investigation into its mechanism of action.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting cellular proliferation.

- Modulation of Signaling Pathways : It has been observed to influence pathways associated with apoptosis and cell cycle regulation.

Research Findings

Research on this compound has revealed several promising avenues:

-

Enzyme Inhibition Studies : Inhibition assays indicated that this compound effectively inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.

Table 2: Enzyme Inhibition Data

Enzyme IC (µM) Dihydrofolate reductase 5.0 - Cellular Assays : Flow cytometry analysis showed an increase in apoptotic cells when treated with the compound, indicating its potential as a pro-apoptotic agent in cancer therapy.

Q & A

Q. What are the established synthetic routes for 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride, and how can purity be ensured during synthesis?

The compound is synthesized via one-pot methods common to dihydropyrimidinone derivatives. A typical protocol involves cyclocondensation of urea/thiourea, an aldehyde, and a β-keto ester in acidic conditions (e.g., concentrated HCl in DMF). Post-synthesis, the aminoethyl group is introduced via nucleophilic substitution or reductive amination. Purification often employs recrystallization in cold NH₄OH or HCl-DMF mixtures to remove unreacted precursors. Purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the pyrimidinone ring, aminoethyl substituent, and hydrochloride counterions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity.

- Elemental Analysis : Quantify C, H, N, and Cl content to validate stoichiometry (e.g., C₇H₁₁N₃O·2HCl) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s structure for target selectivity in drug discovery?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) identifies interactions between the pyrimidinone core and biological targets (e.g., enzymes, receptors). For instance:

- Dihydrofolate reductase (DHFR) : Modifying the aminoethyl side chain’s length or charge improves binding affinity.

- Kinases : Introducing hydrophobic substituents at the pyrimidinone C5 position enhances selectivity. Free energy perturbation (FEP) calculations further predict thermodynamic impacts of structural modifications .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial assays)?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control strains (e.g., E. coli ATCC 25922).

- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS.

- Solvent Effects : Use DMSO concentrations ≤1% to avoid cytotoxicity. Replicate studies across ≥3 independent labs to confirm activity trends .

Q. What strategies are effective for studying the compound’s interaction with cellular targets using biophysical methods?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the pyrimidinone carbonyl) .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound in long-term studies?

- Storage : Keep in airtight, light-protected containers at –20°C to prevent hydrolysis of the pyrimidinone ring.

- Solubility : Prepare fresh solutions in deionized water or methanol (freely soluble) and avoid prolonged exposure to ether or toluene .

Q. How can researchers mitigate side reactions during functionalization of the aminoethyl group?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to shield the amine during coupling reactions.

- Catalysts : Employ Pd/C or Raney nickel for selective reductions without ring saturation.

- pH Control : Maintain pH 7–8 in aqueous reactions to minimize undesired protonation of the pyrimidinone nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.